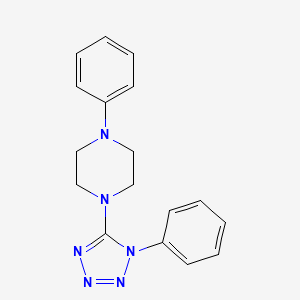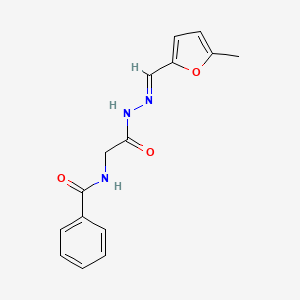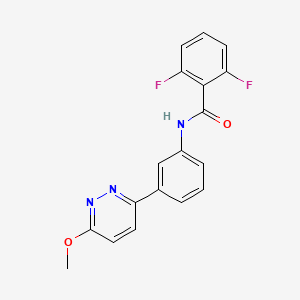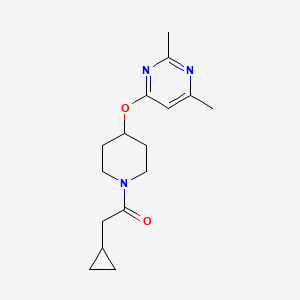
1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains phenyl groups (ring structures derived from benzene) and a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and nitrogen atoms. The piperazine ring is flexible, which could allow the molecule to adopt a variety of conformations. The electron-rich nitrogen atoms in the tetrazole ring could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine and its derivatives are extensively researched for their synthesis and spectral characterization. For example, a study demonstrated the synthesis of piperazine derivatives through a four-component cyclocondensation, highlighting their potential for further biological evaluation due to their excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014). Another research focused on the design and synthesis of novel derivatives featuring the piperazine scaffold, exploring their pharmacological evaluations including antidepressant and antianxiety activities (J. Kumar et al., 2017).
Antimicrobial and Antitumor Activities
Further investigations into piperazine derivatives have shown promising antibacterial and antitumor activities. One study developed bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which displayed potent antibacterial efficacies and effective biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020). In the realm of cancer research, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Crystal Structure and Biological Evaluation
The structural and biological evaluation of novel piperazine derivatives has also been a focus of research. For instance, the crystal structure studies and Hirshfeld surface analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed insights into the nature of intermolecular contacts, providing a foundation for understanding their biological activities (Kumara et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibitSteroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like sts) and inhibit their activity . This inhibition could lead to a decrease in the production of active hormones, thereby affecting the growth and proliferation of hormone-dependent cells .
Biochemical Pathways
Given its potential role as an sts inhibitor, it may impact the steroidogenesis pathway . By inhibiting STS, the conversion of inactive steroid sulfates to active hormones could be reduced, affecting downstream processes such as cell growth and proliferation .
Result of Action
Based on its potential role as an sts inhibitor, it could potentially reduce the availability of active hormones for cancer cells, thereby inhibiting their growth and proliferation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is complex and involves a variety of interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Propiedades
IUPAC Name |
1-phenyl-4-(1-phenyltetrazol-5-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKOOYZIYKTZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)



![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)
![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)